molecular formula C19H24N2O3S B369148 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine CAS No. 865591-46-4

1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine

Cat. No.: B369148
CAS No.: 865591-46-4
M. Wt: 360.5g/mol
InChI Key: USCVGASKWNZTSJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethylphenyl group and a 4-methoxyphenylsulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine typically involves the reaction of 1-(3,4-dimethylphenyl)piperazine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders, inflammation, and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)piperazine: Lacks the 4-methoxyphenylsulfonyl group, resulting in different pharmacological properties.

    4-((4-Methoxyphenyl)sulfonyl)piperazine: Lacks the 3,4-dimethylphenyl group, leading to variations in biological activity.

    1-(4-Methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine: Contains a methoxy group instead of the dimethylphenyl group, affecting its chemical reactivity and applications.

Uniqueness

1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is unique due to the presence of both the 3,4-dimethylphenyl and 4-methoxyphenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound in various scientific research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-4-5-17(14-16(15)2)20-10-12-21(13-11-20)25(22,23)19-8-6-18(24-3)7-9-19/h4-9,14H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCVGASKWNZTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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